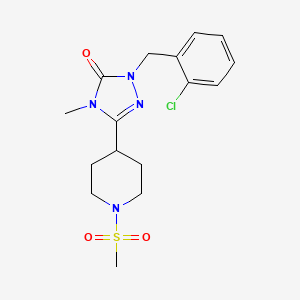

1-(2-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]-4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN4O3S/c1-19-15(12-7-9-20(10-8-12)25(2,23)24)18-21(16(19)22)11-13-5-3-4-6-14(13)17/h3-6,12H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBQHBRIZBAJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2=CC=CC=C2Cl)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a compound belonging to the triazole class, known for its diverse biological activities. Triazoles are significant in medicinal chemistry due to their ability to act on various biological targets, making them valuable in drug development.

Structural Features

The compound features:

- Triazole Ring : Provides stability and facilitates interactions with biological targets.

- Chlorobenzyl Group : Enhances lipophilicity and may improve cellular uptake.

- Methylsulfonyl Group : Potentially contributes to its pharmacological properties, including modulation of enzyme activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antifungal, antibacterial, and anticancer properties.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. This specific compound has shown promise in inhibiting enzymes involved in fungal cell wall synthesis. For instance, it may target the enzyme lanosterol demethylase, critical for ergosterol biosynthesis in fungi.

Antibacterial Activity

The antibacterial effects of triazoles can be attributed to their ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. Preliminary studies suggest that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. Molecular docking studies suggest that the compound may bind effectively to targets involved in cancer metabolism .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives similar to this compound:

- Antifungal Efficacy :

- Antibacterial Properties :

- Anticancer Mechanisms :

Data Tables

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Chlorobenzyl group; methylsulfonyl group | Antifungal, antibacterial, anticancer |

| 5-(Aryl)thio-1H-1,2,4-triazole | Thioether substitution | Antimicrobial properties |

| 1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole | Piperidine without sulfonyl group | Potential CNS activity |

Scientific Research Applications

Structural Characteristics

The compound features:

- Triazole Ring : Known for its stability and versatility.

- Chlorobenzyl Group : Enhances lipophilicity and potential biological interactions.

- Methylsulfonyl Group : May contribute to pharmacological properties through modulation of biological pathways.

Antifungal Activity

1-(2-chlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has demonstrated significant antifungal properties. Triazole compounds are known to inhibit enzymes involved in fungal cell wall synthesis, making them valuable in treating infections caused by resistant fungal strains. This compound's unique structure may enhance its efficacy against specific fungal targets, potentially leading to the development of new antifungal agents .

Antibacterial Properties

The compound also exhibits antibacterial activity. Studies indicate that triazole derivatives can inhibit various bacterial strains. The presence of the piperidine moiety may further enhance this activity by interacting with bacterial cell membranes or specific bacterial enzymes .

Anticancer Potential

Recent research has highlighted the anticancer potential of triazole compounds. The ability of this compound to induce apoptosis in cancer cells has been noted. In vitro studies have shown that similar triazole derivatives can inhibit tubulin polymerization, a critical process for cancer cell division .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various triazole derivatives against strains of Candida and Aspergillus. The results indicated that compounds with similar structural features to this compound showed potent inhibitory effects on fungal growth, suggesting a promising application in treating fungal infections .

Case Study 2: Anticancer Activity

In another study focusing on the cytotoxic effects of triazole derivatives on cancer cell lines such as HeLa and MCF-7, compounds structurally related to this compound demonstrated significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds (identified in the evidence) are compared based on substituents, functional groups, and implied properties:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Impact on Solubility :

- The target compound’s methylsulfonyl-piperidine group likely confers higher solubility compared to Compound B (unmodified piperidine) and Compound D (benzyl-piperidine) .

- Compound C ’s dual sulfonyl/sulfanyl groups may further enhance solubility but introduce synthetic complexity .

Compound A’s hydroxyphenyl-piperazine group implies serotonin/dopamine receptor interactions, absent in the target compound .

Metabolic Stability :

- Sulfonyl groups (target compound, Compound C ) resist oxidative metabolism compared to benzyloxy (Compound A ) or unmodified piperidines (Compound B ) .

Synthetic Accessibility :

- The target compound’s triazolone core is synthetically simpler than Compound D ’s benzimidazolone, which requires multi-step fusion ring synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.